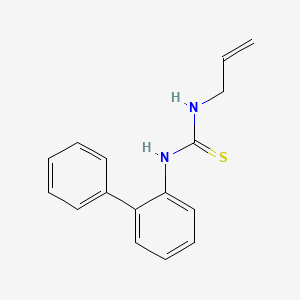
N-allyl-N'-2-biphenylylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-N'-2-biphenylylthiourea, commonly known as ABT, is a chemical compound that belongs to the class of thioureas. ABT has been extensively studied for its various biochemical and physiological effects.
作用机制
ABT exerts its effects through the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. ABT also inhibits the activity of tyrosinase, an enzyme involved in the production of melanin. Additionally, ABT has been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
ABT has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress. ABT has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, ABT has been shown to have neuroprotective properties, which can protect neurons from damage.
实验室实验的优点和局限性
ABT has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. Additionally, ABT has a wide range of applications in various fields of research. However, ABT also has some limitations. It can be toxic at high concentrations and can interfere with the activity of other enzymes and proteins.
未来方向
There are several future directions for the study of ABT. One area of research is the development of ABT derivatives with improved properties. Another area of research is the investigation of the potential use of ABT in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of ABT and its effects on various enzymes and proteins.
Conclusion:
In conclusion, ABT is a chemical compound that has been extensively studied for its various biochemical and physiological effects. It is commonly used in scientific research as a reagent and has potential applications in the treatment of various diseases. While ABT has several advantages for lab experiments, it also has limitations and can be toxic at high concentrations. Further research is needed to fully understand the potential of ABT and its derivatives.
合成方法
ABT can be synthesized through a series of chemical reactions. The first step involves the reaction of aniline with carbon disulfide to form an intermediate compound, which is then reacted with allyl chloride to produce ABT. The purity of ABT can be improved through recrystallization.
科学研究应用
ABT has been widely used in scientific research due to its various properties. It is commonly used as a reagent in the synthesis of other compounds. ABT has also been used as a chelating agent for the determination of metals in biological samples. Additionally, ABT has been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.
属性
IUPAC Name |
1-(2-phenylphenyl)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-2-12-17-16(19)18-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h2-11H,1,12H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQJGGKECVDEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

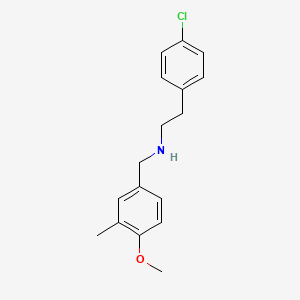
![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5149838.png)
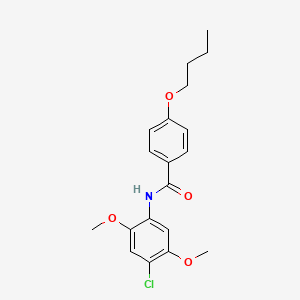
![1,3-dimethyl-5-(2-nitrobenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149853.png)
![2-{[4-(2-thienyl)-2-pyrimidinyl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5149855.png)
![5-{3-[(2-chlorobenzyl)oxy]benzylidene}-1-(3-chloro-2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149857.png)
![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-[(5-methyl-2-pyrazinyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5149864.png)
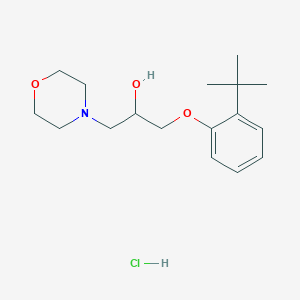
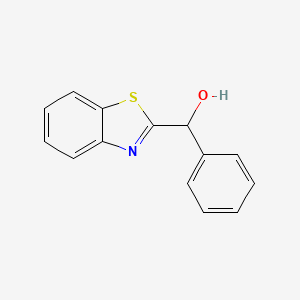
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5149886.png)
![2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B5149898.png)
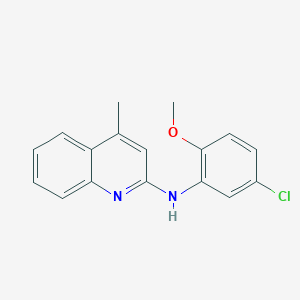
![5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B5149917.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5149922.png)